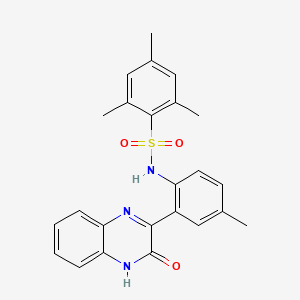
N,N-Dimethyl-4-(triphenylsilyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-Dimethyl-4-(triphenylsilyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a dimethylamino group and a triphenylsilyl group attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(triphenylsilyl)aniline typically involves the reaction of 4-bromo-N,N-dimethylaniline with triphenylsilane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimized reaction conditions to increase yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to enhance the reaction rate and product purity.
化学反応の分析
Types of Reactions
N,N-Dimethyl-4-(triphenylsilyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form N,N-dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: It can be reduced to form this compound hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenylsilyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-, I-) or organometallic reagents (Grignard reagents) can be used for substitution reactions.
Major Products Formed
Oxidation: N,N-Dimethyl-4-(triphenylsilyl)nitrosoaniline.
Reduction: this compound hydride.
Substitution: Various substituted anilines depending on the nucleophile used.
科学的研究の応用
N,N-Dimethyl-4-(triphenylsilyl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used as a probe to study biological systems, particularly in the investigation of enzyme-catalyzed reactions.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
作用機序
The mechanism of action of N,N-Dimethyl-4-(triphenylsilyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions and the nature of the reactants. Its unique structure allows it to participate in a wide range of chemical transformations, making it a versatile reagent in organic synthesis.
類似化合物との比較
Similar Compounds
- N,N-Dimethyl-4-(trimethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(triethylsilyl)ethynyl aniline
- N,N-Dimethyl-4-(tributylsilyl)aniline
Uniqueness
N,N-Dimethyl-4-(triphenylsilyl)aniline is unique due to the presence of the triphenylsilyl group, which imparts distinct steric and electronic properties compared to other silyl-substituted anilines. This makes it particularly useful in reactions where steric hindrance and electronic effects play a crucial role in determining the reaction outcome.
特性
分子式 |
C26H25NSi |
|---|---|
分子量 |
379.6 g/mol |
IUPAC名 |
N,N-dimethyl-4-triphenylsilylaniline |
InChI |
InChI=1S/C26H25NSi/c1-27(2)22-18-20-26(21-19-22)28(23-12-6-3-7-13-23,24-14-8-4-9-15-24)25-16-10-5-11-17-25/h3-21H,1-2H3 |
InChIキー |
NAKKQXGLXKLDMK-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-{[3-(3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]methyl}benzonitrile](/img/structure/B14113948.png)
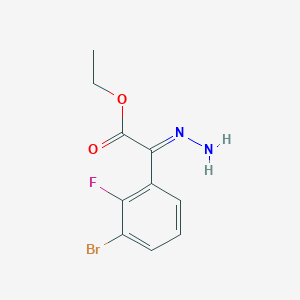
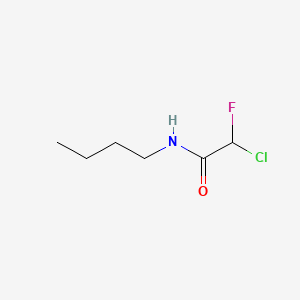
![2-Methyl-2-propanyl 2-[(1H-benzimidazol-2-ylsulfanyl)methyl]-1-pyrrolidinecarboxylate](/img/structure/B14113998.png)
![2-[4-[4-(2-hydroxyethoxy)phenyl]-2,5-dioxoimidazolidin-1-yl]-3-phenyl-N-(4-propanoyl-1,3-thiazol-2-yl)butanamide](/img/structure/B14114001.png)
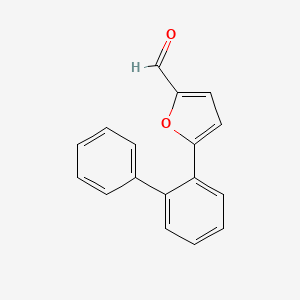
![1-{3-[([1,1'-Biphenyl]-4-yl)methyl]-4-hydroxy-3,4-dihydro-2H-1-benzopyran-7-yl}cyclopentane-1-carboxylic acid](/img/structure/B14114017.png)

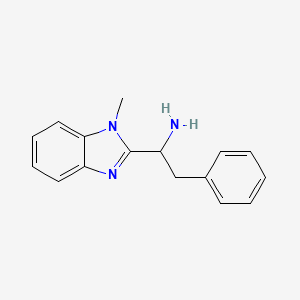
![N-(3-acetamidophenyl)-2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14114038.png)
![3-{3-[(4-fluorophenyl)methoxy]phenyl}-1-phenyl-1H-pyrazole-4-carbaldehyde](/img/structure/B14114043.png)
![[(Z)-(6-methyl-2,3-dihydrothiochromen-4-ylidene)amino] 4-methylbenzenesulfonate](/img/structure/B14114044.png)

